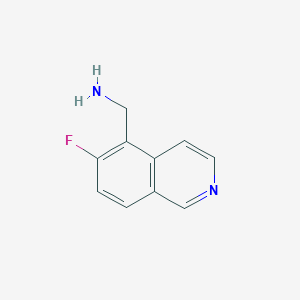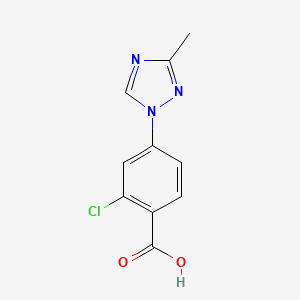
3-(アゼチジン-3-イルメチル)チアゾリジン-2,4-ジオン塩酸塩
説明
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2S . It belongs to the class of molecules known as thiazolidine-2,4-diones (TZDs), which are five-membered heterocyclic rings containing sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride consists of a five-membered thiazolidine ring with sulfur at the first position and nitrogen at the third position, along with two carbonyl functional groups at the 2 and 4 positions .
科学的研究の応用
生物活性分子の合成
3-(アゼチジン-3-イルメチル)チアゾリジン-2,4-ジオン塩酸塩: は、生物活性分子の合成における前駆体として機能します。その構造は、さまざまな生物活性を示す化合物を形成する上で重要です。 研究者らは、この化合物を多成分反応に使用して、潜在的な治療効果を持つ新規分子を創り出しています .
抗がん研究
チアゾリジン誘導体、および私たちが注目する化合物は、その抗がん特性について研究されてきました。 アゼチジン環とチアゾリジン環の両方が存在するため、さまざまな生物学的標的に相互作用する可能性があり、新しい抗がん剤の開発につながります .
抗菌用途
チアゾリジンの構造モチーフは、抗菌特性を持つことが知られています。 そのため、3-(アゼチジン-3-イルメチル)チアゾリジン-2,4-ジオン塩酸塩は、さまざまな菌株に対して試験される化合物を合成するために使用でき、新しい抗生物質の開発につながります .
神経保護剤
チアゾリジンから誘導された化合物は、科学的研究で神経保護効果を示しています。 この化合物は、神経細胞の損傷や変性を保護する薬剤を開発するために使用できる可能性があり、これは神経変性疾患の治療に不可欠です .
抗炎症剤
チアゾリジンコアは、抗炎症活性と関連付けられています。 3-(アゼチジン-3-イルメチル)チアゾリジン-2,4-ジオン塩酸塩から合成された誘導体は、さまざまな慢性疾患に対する新しい抗炎症薬の開発につながる可能性があります .
抗酸化特性
研究では、チアゾリジン誘導体が抗酸化剤として作用する可能性が示されています。 この化合物は、フリーラジカルを中和する抗酸化剤の合成に役立つ可能性があり、酸化ストレス関連疾患を予防します .
生物学的研究のためのプローブ設計
この化合物は、そのユニークな構造により、生物学的研究のためのプローブの設計に使用できます。 これらのプローブは、分子レベルで薬物とその標的間の相互作用を理解するのに役立ちます .
薬物動態活性の改善
化合物は、薬物の薬物動態活性を改善する上で重要な役割を果たします。 薬物の吸収、分布、代謝、排泄(ADME)特性を強化するために改変でき、より効果が高まり、副作用が減少します .
作用機序
Target of Action
The primary target of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This receptor plays a crucial role in the regulation of glucose and lipid metabolism, making it a key target for antidiabetic drugs .
Mode of Action
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride interacts with its target, PPAR-γ, by binding to it and activating the receptor . This activation leads to changes in the transcription of specific genes involved in glucose and lipid metabolism . The result is an improvement in insulin sensitivity and a decrease in blood glucose levels .
Biochemical Pathways
The activation of PPAR-γ by 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride affects several biochemical pathways. These include pathways involved in glucose metabolism, lipid metabolism, and the regulation of inflammatory responses . The downstream effects of these changes include improved insulin sensitivity, decreased blood glucose levels, and potentially beneficial effects on lipid profiles .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can impact their bioavailability and therapeutic effectiveness .
Result of Action
The molecular and cellular effects of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride’s action include changes in gene transcription that lead to improved insulin sensitivity and decreased blood glucose levels . These changes can have beneficial effects in the management of type 2 diabetes mellitus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride. In general, factors such as pH, temperature, and the presence of other substances can affect the stability and activity of pharmaceutical compounds .
特性
IUPAC Name |
3-(azetidin-3-ylmethyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c10-6-4-12-7(11)9(6)3-5-1-8-2-5;/h5,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUGGPMYCHEIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C(=O)CSC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)
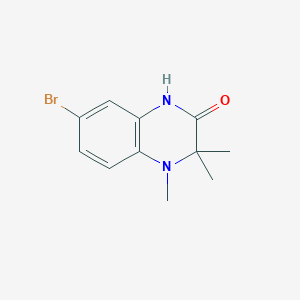
amine](/img/structure/B1450420.png)


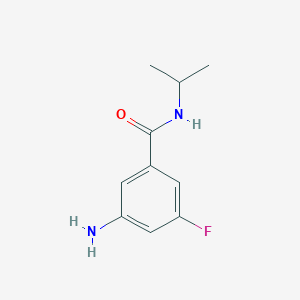
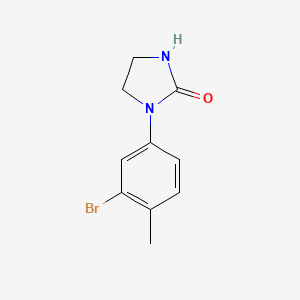
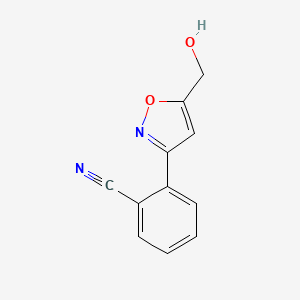
![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)
